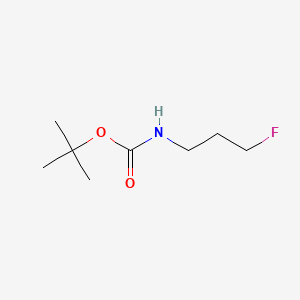

Tert-butyl (3-fluoropropyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-fluoropropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16FNO2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCMDZUAQPMAHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178181-51-6 | |

| Record name | tert-Butyl (3-fluoropropyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Elucidation Techniques for Fluorinated Carbamate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For tert-butyl (3-fluoropropyl)carbamate, a combination of ¹H, ¹³C, and ¹⁹F NMR is employed to fully characterize its structure.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In the case of tert-butyl (3-fluoropropyl)carbamate, the ¹H NMR spectrum exhibits distinct signals corresponding to the different proton environments within the molecule.

A representative ¹H NMR spectrum of tert-butyl (3-bromopropyl)carbamate, a closely related analogue, shows a broad singlet for the NH proton, a triplet for the methylene (B1212753) group adjacent to the bromine, a multiplet for the central methylene group, and a singlet for the nine equivalent protons of the tert-butyl group. rsc.org For tert-butyl (3-fluoropropyl)carbamate, similar patterns are expected, with the key difference being the coupling of the propyl chain protons with the fluorine atom.

Interactive Data Table: Predicted ¹H NMR Data for Tert-butyl (3-fluoropropyl)carbamate

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| -C(CH₃)₃ | ~1.45 | Singlet | N/A |

| -CH₂-CH₂-F | ~1.95 | Multiplet | |

| -NH-CH₂- | ~3.25 | Multiplet | |

| -CH₂-F | ~4.50 | Triplet of Triplets | |

| -NH- | ~4.80 | Broad Singlet |

Note: The predicted values are based on the analysis of similar structures and are for illustrative purposes. Actual experimental values may vary.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum for tert-butyl (3-fluoropropyl)carbamate will show distinct peaks for the carbonyl carbon, the quaternary carbon and methyl carbons of the tert-butyl group, and the three carbons of the fluoropropyl chain. The carbon attached to the fluorine atom will exhibit a characteristic splitting pattern due to C-F coupling.

For comparison, the ¹³C NMR spectrum of tert-butyl (3-bromopropyl)carbamate displays signals at approximately 156.1 ppm (C=O), 79.6 ppm (quaternary C of tert-butyl), 39.1 ppm (-NH-CH₂-), 32.8 ppm (-CH₂-), 30.9 ppm (-CH₂-Br), and 28.5 ppm (-C(CH₃)₃). rsc.org In the fluorinated analogue, the chemical shift of the carbon bonded to fluorine is expected to be significantly influenced by the high electronegativity of the fluorine atom and will show a large one-bond carbon-fluorine coupling constant (¹JCF).

Interactive Data Table: Predicted ¹³C NMR Data for Tert-butyl (3-fluoropropyl)carbamate

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| -C (CH₃)₃ | ~28.5 | Singlet |

| -CH₂-C H₂-CH₂-F | ~30.0 | Triplet (³JCF) |

| -NH-C H₂- | ~38.0 | Triplet (³JCF) |

| C (CH₃)₃ | ~80.0 | Singlet |

| -C H₂-F | ~81.0 | Doublet (¹JCF) |

| -C =O | ~156.0 | Singlet |

Note: The predicted values are based on the analysis of similar structures and established substituent effects. Actual experimental values may vary.

¹⁹F NMR Spectroscopic Analysis for Fluorine Environments

Fluorine-19 NMR (¹⁹F NMR) is a powerful technique specifically for observing fluorine atoms in a molecule. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique is highly sensitive. For tert-butyl (3-fluoropropyl)carbamate, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine environment. This signal will be split into a triplet of triplets due to coupling with the adjacent methylene protons. The chemical shift of this signal provides a unique fingerprint for the electronic environment of the fluorine atom. The chemical shifts in ¹⁹F NMR are typically referenced to an external standard such as CFCl₃ (trichlorofluoromethane). rsc.org The relatively large change in fluorine shielding is primarily due to the tensor components normal to the C-F bond axis. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

For carbamate (B1207046) compounds, which can be thermally labile, techniques like electrospray ionization (ESI) are often employed. nih.gov ESI typically produces a protonated molecular ion [M+H]⁺, which is valuable for confirming the molecular weight.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. For tert-butyl (3-fluoropropyl)carbamate (C₈H₁₆FNO₂), the expected exact mass can be calculated and compared to the experimental value to confirm its composition. The identity of a product can be confirmed by HRMS performed in an LC/MSD-TOF instrument with ESI-TOF. nih.gov

Derivatization Strategies for Enhanced MS Detection

In some cases, derivatization of carbamates can be employed to improve their volatility for gas chromatography-mass spectrometry (GC-MS) analysis or to enhance their ionization efficiency and produce more informative fragmentation patterns. Common derivatization strategies include silylation, which can be achieved using reagents like bis-(trimethylsilyl)trifluoroacetamide. Another approach involves flash alkylation in the injection port of a GC-MS system. These methods, however, are more commonly applied to the analysis of carbamate pesticides rather than synthetic intermediates like tert-butyl (3-fluoropropyl)carbamate.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Detailed crystallographic data for tert-butyl (3-fluoropropyl)carbamate, which would provide insights into its three-dimensional structure, is not present in the available scientific literature. Information regarding its crystal system, space group, and unit cell dimensions has not been publicly reported.

Without experimental single-crystal X-ray diffraction data, the absolute and relative stereochemistry of tert-butyl (3-fluoropropyl)carbamate cannot be definitively determined through this method.

Specific bond lengths, bond angles, and torsion angles for tert-butyl (3-fluoropropyl)carbamate, as would be determined by X-ray crystallography, are not available in published reports.

Other Spectroscopic Methods (e.g., Infrared Spectroscopy)

A detailed experimental infrared (IR) spectrum for tert-butyl (3-fluoropropyl)carbamate, which would identify its characteristic vibrational modes, is not available in the searched databases. Therefore, a specific assignment of absorption bands corresponding to the functional groups of the molecule cannot be provided.

Mechanistic Investigations and Theoretical Studies of Fluorinated Carbamate Reactions and Conformations

Elucidation of Reaction Mechanisms in Fluorination and Carbamate (B1207046) Formation

The synthesis of tert-butyl (3-fluoropropyl)carbamate involves two primary transformations: the formation of the carbamate group (specifically, an N-Boc protection) and the introduction of the fluorine atom. The mechanisms of these reactions are influenced by various factors, including the choice of solvent, reagents, and catalysts.

The formation of the N-tert-butoxycarbonyl (N-Boc) group is a widely used protection strategy for amines. nih.gov The kinetics of this reaction are significantly influenced by the solvent. For instance, the N-tert-butyloxycarbonylation of amines can be performed efficiently in water, which can enhance reactivity and selectivity through hydrogen bonding. acs.org Water can form hydrogen bonds with the carbonyl oxygen atoms of the common reagent di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), leading to "electrophilic activation" and making the carbonyl group more susceptible to nucleophilic attack by the amine. acs.org Simultaneously, water can act as a proton shuttle, facilitating the reaction. acs.org

In contrast, thermolytic deprotection of N-Boc groups can also be influenced by the solvent, with protic solvents like methanol (B129727) or trifluoroethanol often yielding optimal results. nih.gov The kinetics of acid-catalyzed N-Boc cleavage have been shown to sometimes have a second-order dependence on the acid concentration, indicating a complex mechanism involving multiple acid molecules in the transition state. acs.org

The fluorination step also depends heavily on the reaction medium. The choice of solvent can affect the solubility of the fluorinating agent and the substrate, as well as stabilize intermediates and transition states, thereby influencing the reaction rate and selectivity. nih.gov

Table 1: Effect of Solvent on Thermal N-Boc Deprotection Efficiency

| Substrate | Solvent | Temperature (°C) | Residence Time (min) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| N-Boc Imidazole | Trifluoroethanol (TFE) | 120 | 20 | >95 | nih.gov |

| N-Boc Imidazole | Methanol | 120 | 25 | >95 | nih.gov |

| N-Boc Imidazole | Tetrahydrofuran (THF) | 200 | 30 | >95 | nih.gov |

| N-Boc Imidazole | Toluene | 230 | 30 | >95 | nih.gov |

| N-Boc Aniline | Trifluoroethanol (TFE) | 240 | 35 | >94 | nih.gov |

This table illustrates the impact of different solvents on the efficiency of thermal N-Boc deprotection for representative amine substrates, highlighting how reaction conditions can be tuned to optimize yields.

The formation of the carbamate can be achieved under various catalytic conditions. While the reaction can proceed without a catalyst in water, various catalysts are employed to enhance efficiency and selectivity in other media. acs.orgorganic-chemistry.org For example, a synergistic AuCl₃/CuI catalytic system has been developed for the N-tert-butyloxycarbonylation of amines at room temperature. nih.gov In this system, gold catalyzes the reaction, and copper acts as an electron transfer mediator. nih.gov Other catalysts, such as iodine or perchloric acid adsorbed on silica (B1680970) gel, have also been shown to be effective for N-Boc protection under solvent-free conditions. organic-chemistry.org The choice of reagent is also critical; di-tert-butyl dicarbonate is a common and safe reagent for this transformation. cdnsciencepub.com

The fluorination of an alkyl chain can be accomplished using a variety of reagents and catalytic systems, which influences the reaction pathway. nih.gov Electrophilic fluorinating agents like Selectfluor are often used. nih.gov Recent advances have demonstrated that silver catalysts can promote the intramolecular fluorocyclization of unsaturated carbamates, proceeding through a radical process. researchgate.netrsc.org The choice of the fluorinating reagent and catalyst is crucial for controlling the regioselectivity and stereoselectivity of the fluorine introduction. nih.govresearchgate.net

Conformational Analysis of the Carbamate Group

The restricted rotation around the carbamate C–N bond results in the presence of syn and anti (or cis and trans) isomers. nih.gov The energy barrier to this rotation is a key parameter in understanding the conformational dynamics. For N-alkylcarbamates, this barrier is typically around 16 kcal/mol. nih.gov However, this value can be significantly lowered by substituents. For example, in N-phenylcarbamates, the barrier is reduced to about 12.5 kcal/mol, and in N-(2-pyrimidyl)carbamates, it can be less than 9 kcal/mol. nih.gov This lowering of the rotational barrier is attributed to the electron-withdrawing nature of the aryl group, which increases the single-bond character of the C–N bond. nih.gov

The equilibrium between the syn and anti rotamers is influenced by steric and electronic factors. nd.edu In some cases, such as for certain Boc-protected amino acids, the two isomers can coexist in nearly equal measure. nih.gov

Table 2: Experimental Rotational Barriers (ΔG‡) for Selected Carbamates

| Compound | Rotational Barrier (kcal/mol) | Reference |

|---|---|---|

| N-alkylcarbamate (general) | ~16 | nih.gov |

| tert-butyl N-phenyl-N-methylcarbamate | 12.3 | researchgate.netnd.edu |

| N-(2-pyridyl)carbamate derivative | 10.2 | nd.edu |

| N-(2-pyrimidyl)carbamate derivative | <9 | nih.govnd.edu |

| N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl carbamate | 15.65 ± 0.13 | researchgate.net |

This table presents the free energy of activation for C–N bond rotation in various carbamate compounds, illustrating the influence of substituents on the rotational barrier.

The presence of a fluorine atom on the propyl chain of tert-butyl (3-fluoropropyl)carbamate introduces significant stereochemical considerations. The high electronegativity and small size of fluorine can influence the molecule's conformation through stereoelectronic effects, such as the gauche effect. beilstein-journals.org In fluorinated pyrrolidines, for example, a generalized anomeric effect (nN→σ*CF) has been shown to be important in controlling the conformational bias. beilstein-journals.org

The conformation of the carbamate group and the stereochemistry of the fluorinated chain can, in turn, impact the molecule's reactivity. The accessibility of the N-H proton and the carbonyl oxygen for intermolecular interactions, such as hydrogen bonding, is determined by the preferred conformation. nih.gov The planarity of the carbamate backbone, which can adopt different low-energy conformations, plays a role in how the molecule interacts with other species. nih.gov The stereochemical arrangement can affect the rate and outcome of subsequent reactions by influencing the approach of reagents.

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the properties of fluorinated carbamates at a molecular level. nih.gov Density Functional Theory (DFT) and other quantum chemical methods are widely used to explore potential energy surfaces, locate stable conformers and transition states, and calculate rotational barriers. nih.govdigitellinc.comnih.gov

For carbamates, computational studies have been used to:

Assign Isomers: Help assign signals in NMR spectra to specific rotational isomers, as demonstrated in studies of N-(2,2,2-trifluoroethyl) carbamates where two sets of quartets for the -CF₃ group were assigned to different rotamers. digitellinc.com

Calculate Rotational Barriers: Theoretically determine the energy barriers for C–N bond rotation, which often show good agreement with experimental values obtained from variable temperature NMR. researchgate.netnd.edu

Analyze Bonding: Investigate how substituents affect the electronic structure, such as the C–N bond length and charge distribution, to explain trends in rotational barriers. nih.govnd.edu

Predict Reactivity: Model reaction pathways and calculate activation energies to understand reaction mechanisms, such as the role of catalysts or the effect of solvents. nih.gov

For tert-butyl (3-fluoropropyl)carbamate specifically, computational methods could be employed to model the conformational landscape, determine the relative energies of the syn and anti isomers, calculate the C–N rotational barrier, and investigate the influence of the fluorine atom on the molecule's electronic structure and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and geometry of molecules. nih.gov By calculating the electron density, DFT methods can accurately predict molecular properties such as bond lengths, bond angles, and the distribution of electronic charge. For tert-butyl (3-fluoropropyl)carbamate, DFT calculations, typically using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are employed to optimize the molecular geometry and analyze its electronic characteristics. nih.gov

A frontier molecular orbital analysis, a common component of DFT studies, reveals insights into the molecule's reactivity. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactions. For a molecule like tert-butyl (3-fluoropropyl)carbamate, the HOMO is typically localized on the carbamate group, while the LUMO may be distributed over the carbonyl and propyl chain. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

The optimized molecular geometry provides precise information on bond lengths and angles. The table below presents expected values for key geometric parameters of tert-butyl (3-fluoropropyl)carbamate, based on DFT calculations of similar carbamate structures. scielo.brnih.gov

Table 1: Predicted Molecular Geometry Parameters of Tert-butyl (3-fluoropropyl)carbamate from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.25 Å |

| C-O (ester) | ~1.35 Å | |

| C-N | ~1.38 Å | |

| N-H | ~1.01 Å | |

| C-F | ~1.39 Å | |

| Bond Angle | O=C-O | ~125° |

| O=C-N | ~125° | |

| C-N-H | ~118° | |

| F-C-C | ~110° |

Note: These values are illustrative and can vary depending on the specific computational method and basis set used.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT calculations provide a static picture of the molecule's most stable geometry, molecular dynamics (MD) simulations offer a dynamic view of its conformational landscape. MD simulations model the movement of atoms and molecules over time, providing a statistical representation of the different conformations a molecule can adopt in solution or other environments. researchgate.net For a flexible molecule like tert-butyl (3-fluoropropyl)carbamate, with several rotatable bonds, MD simulations are essential for understanding its full range of motion and the relative populations of different conformers.

A key aspect of the conformational analysis of carbamates is the rotation around the C-N bond, which is hindered due to its partial double bond character. nih.govresearchgate.net This rotation leads to the existence of cis and trans isomers, with the trans conformation generally being more stable. nih.gov The energy barrier for this rotation in carbamates is typically in the range of 15 kcal/mol. researchgate.net

The flexible 3-fluoropropyl chain introduces additional degrees of conformational freedom. The rotation around the C-C bonds in the propyl chain, coupled with the C-N bond rotation, creates a complex potential energy surface with multiple local minima corresponding to different stable conformations. The presence of the fluorine atom can influence these conformational preferences through steric and electrostatic interactions, including the gauche effect. beilstein-journals.org

MD simulations can map this potential energy surface and identify the most populated conformational states. The results of such simulations can be summarized in a table of key dihedral angles and their corresponding relative energies, providing a detailed picture of the molecule's conformational preferences.

Table 2: Illustrative Conformational States of Tert-butyl (3-fluoropropyl)carbamate from MD Simulations

| Conformer | Dihedral Angle (O=C-N-C) | Dihedral Angle (N-C-C-C) | Dihedral Angle (C-C-C-F) | Relative Energy (kcal/mol) |

| Global Minimum | ~180° (trans) | ~180° (anti) | ~60° (gauche) | 0.0 |

| Local Minimum 1 | ~180° (trans) | ~60° (gauche) | ~180° (anti) | 0.5 - 1.5 |

| Local Minimum 2 | ~180° (trans) | ~180° (anti) | ~180° (anti) | 0.8 - 2.0 |

| Transition State | ~90° | - | - | ~15 |

Note: The values presented are hypothetical and serve to illustrate the type of data obtained from MD simulations. The actual values would depend on the force field and simulation conditions.

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are highly valuable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.netmdpi.com By computing the magnetic shielding of nuclei and the vibrational frequencies of molecular bonds, these methods can generate theoretical spectra that can be compared with experimental results to confirm molecular structures and assign spectral features. nih.govnih.gov

For NMR spectroscopy, methods like the Gauge-Independent Atomic Orbital (GIAO) approach are commonly used to calculate the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. researchgate.net The accuracy of these predictions is highly dependent on the level of theory and the basis set used. researchgate.net For flexible molecules, it is often necessary to average the calculated chemical shifts over several low-energy conformations, weighted by their Boltzmann populations, to obtain good agreement with experimental data. nih.gov The predicted NMR spectrum of tert-butyl (3-fluoropropyl)carbamate would show characteristic signals for the tert-butyl group, the propyl chain protons and carbons, and the fluorine atom, with their precise chemical shifts influenced by the molecule's conformational preferences.

Quantum chemical calculations can also predict vibrational frequencies and intensities, allowing for the simulation of the IR spectrum. scielo.br The calculated spectrum can be used to assign the absorption bands observed in an experimental IR spectrum to specific vibrational modes of the molecule. For tert-butyl (3-fluoropropyl)carbamate, key predicted IR bands would include the N-H stretch, the C=O stretch of the carbamate group, and various C-H and C-F stretching and bending modes. aip.orgacs.org

Table 3: Predicted Spectroscopic Properties for Tert-butyl (3-fluoropropyl)carbamate

| Spectrum | Functional Group/Atom | Predicted Chemical Shift (ppm) / Wavenumber (cm⁻¹) |

| ¹H NMR | N-H | 5.0 - 6.0 |

| C-H (next to N) | 3.1 - 3.3 | |

| C-H (next to F) | 4.4 - 4.6 | |

| C-H (tert-butyl) | ~1.4 | |

| ¹³C NMR | C=O | 155 - 157 |

| C (tert-butyl) | ~80 | |

| C (next to F) | 82 - 85 (doublet due to C-F coupling) | |

| ¹⁹F NMR | C-F | -220 to -230 |

| IR | N-H stretch | ~3300 - 3400 |

| C=O stretch | ~1690 - 1710 | |

| C-F stretch | ~1000 - 1100 |

Note: These are typical ranges for the respective spectroscopic signals and can vary based on solvent and other experimental conditions.

Applications and Synthetic Utility of Tert Butyl 3 Fluoropropyl Carbamate in Advanced Organic Synthesis

Versatile Building Block in Complex Molecule Synthesis

The dual functionality of tert-butyl (3-fluoropropyl)carbamate makes it an important precursor for a variety of molecular architectures. After deprotection of the Boc group to reveal the primary amine of 3-fluoropropylamine, this intermediate can be incorporated into larger, more complex structures through various chemical reactions.

Precursors for Pharmacologically Active Compounds

The 3-fluoropropylamine moiety, readily accessible from tert-butyl (3-fluoropropyl)carbamate, is a key structural element in a range of biologically active molecules. The introduction of a fluorine atom into a potential drug candidate is a common strategy in medicinal chemistry to improve pharmacokinetic properties such as metabolic stability and membrane permeability.

Research has shown that carbamate (B1207046) derivatives are utilized in the development of various therapeutic agents. For instance, tert-butyl carbamate frameworks are integral to the synthesis of potent inhibitors of human soluble epoxide hydrolase (sEH), which are being investigated as alternatives to opioid analgesics mdpi.com. Similarly, new antibacterial agents have been developed from tert-butyl carbamate derivatives, specifically by reacting Boc-protected amino aldehydes with other reagents to create complex hydrazone and thiazole structures nih.gov. The title compound serves as an ideal starting material for introducing the fluoropropyl group into such pharmacologically relevant scaffolds.

Scaffolds for Diverse Heterocyclic Structures (e.g., Azetidines, Pyrrolidines, Piperidines)

Nitrogen-containing heterocycles like azetidines, pyrrolidines, and piperidines are fundamental structural motifs in a vast number of pharmaceuticals. Tert-butyl (3-fluoropropyl)carbamate is a key building block for synthesizing derivatives of these ring systems. Following Boc-deprotection, the resulting 3-fluoropropylamine can be used to construct these heterocyclic scaffolds.

For example, the synthesis of tert-butyl (1-(3-fluoropropyl)azetidin-3-yl)carbamate demonstrates the direct application of the 3-fluoropropyl group in functionalizing a pre-existing azetidine ring via nucleophilic substitution parchem.comambeed.com. In a more foundational approach, 3-fluoropropylamine can participate in cyclization reactions. The synthesis of piperidine rings, for instance, can be achieved through the reaction of primary amines with suitable di-electrophiles or through complex, metal-catalyzed multi-step reactions to build the ring system snnu.edu.cnwhiterose.ac.uk. The use of a fluorinated amine like the one derived from tert-butyl (3-fluoropropyl)carbamate allows for the creation of novel, fluorinated heterocyclic derivatives for drug discovery programs.

Table 1: Examples of Heterocyclic Structures Incorporating the Fluoropropyl Moiety

| Heterocycle Class | Specific Example Compound | Synthetic Role of Fluoropropylamine |

|---|---|---|

| Azetidines | tert-Butyl (1-(3-fluoropropyl)azetidin-3-yl)carbamate | N-alkylation of the azetidine ring |

| Pyrrolidines | N-(3-fluoropropyl)pyrrolidine derivatives | Used in cyclization reactions or N-alkylation |

| Piperidines | N-(3-fluoropropyl)piperidine derivatives | Key amine component for ring formation or functionalization |

Role in Radiopharmaceutical Chemistry and Positron Emission Tomography (PET) Tracer Development

The development of novel radiotracers for Positron Emission Tomography (PET) is a critical area of medical research, enabling non-invasive imaging of biological processes in vivo nih.gov. The fluorine-18 (¹⁸F) isotope is the most widely used radionuclide for PET due to its optimal half-life (109.8 minutes), low positron energy, and well-established labeling chemistry nih.govfrontiersin.orgnih.gov. The 3-fluoropropyl group is a favored moiety in PET tracer design, and tert-butyl (3-fluoropropyl)carbamate serves as a crucial precursor for introducing this group in its ¹⁸F-labeled form.

Radiosynthesis of ¹⁸F-Labeled Carbamate Derivatives

The synthesis of ¹⁸F-labeled compounds for PET imaging requires rapid and efficient methods to incorporate the short-lived isotope nih.gov. The most common method for introducing ¹⁸F is through nucleophilic substitution, where a precursor molecule containing a good leaving group (such as a tosylate, mesylate, or triflate) is reacted with [¹⁸F]fluoride.

To synthesize tert-butyl (3-[¹⁸F]fluoropropyl)carbamate, a suitable precursor like tert-butyl (3-tosyloxypropyl)carbamate is required. This precursor undergoes a nucleophilic fluorination reaction where the tosylate group is displaced by the [¹⁸F]fluoride ion. This late-stage fluorination strategy is essential to maximize the radiochemical yield of the final product before significant radioactive decay occurs frontiersin.org. The resulting ¹⁸F-labeled carbamate can then be used in subsequent steps to build more complex PET tracers. Automated synthesis modules are often employed to handle the radioactivity and ensure a rapid, reproducible, and high-yielding process mdpi.com.

Design and Evaluation of ¹⁸F-Fluoropropylated PET Tracers

The ¹⁸F-fluoropropyl group is frequently used in the design of PET tracers to target various biological entities, including tumors, enzymes, and neuroreceptors. Once tert-butyl (3-[¹⁸F]fluoropropyl)carbamate is synthesized, the Boc group can be removed to yield [¹⁸F]3-fluoropropylamine, which is then conjugated to a larger, biologically active molecule.

A notable application is in the development of amino acid-based PET tracers for tumor imaging. For example, ¹⁸F-labeled fluoropropyl tryptophan analogs, such as 2-(3-[¹⁸F]fluoropropyl)-DL-tryptophan, have been synthesized and evaluated. nih.gov These tracers are designed to exploit the increased amino acid metabolism in cancer cells. The synthesis involves preparing a precursor and performing a no-carrier-added nucleophilic [¹⁸F]fluorination to introduce the radiolabel. nih.gov Studies with these tracers have shown high tumor-to-background ratios, indicating their potential for effective cancer diagnosis. nih.gov

Table 2: Key Parameters in the Radiosynthesis of an ¹⁸F-Fluoropropyl PET Tracer

| Parameter | Description | Typical Value/Method | Reference |

|---|---|---|---|

| Radionuclide | Positron-emitting isotope | Fluorine-18 (¹⁸F) | frontiersin.org |

| Labeling Method | Chemical reaction for isotope incorporation | Nucleophilic substitution on a tosylate or mesylate precursor | frontiersin.org |

| Radiochemical Yield | Decay-corrected yield of the final radiotracer | 29-34% for ¹⁸F-fluoropropyl tryptophan analogs | nih.gov |

| Radiochemical Purity | Purity of the final radioactive compound | >99% | nih.gov |

| Application | Intended use of the PET tracer | Tumor imaging, neuroreceptor mapping | nih.govnih.gov |

Intermediates in Medicinal Chemistry and Drug Discovery

Tert-butyl (3-fluoropropyl)carbamate stands out as a highly useful intermediate in medicinal chemistry and drug discovery for several key reasons. Its structure provides a stable, Boc-protected amine, which prevents unwanted side reactions while allowing other parts of a molecule to be modified. This protecting group can be efficiently removed under mild acidic conditions when the primary amine is needed for a subsequent reaction, such as amide bond formation or reductive amination.

The presence of the 3-fluoropropyl chain is particularly advantageous. Fluorine substitution is a well-established strategy in drug design to block metabolic oxidation at that position, thereby increasing the biological half-life of a drug. Furthermore, the high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger and more selective binding to its biological target. This compound, therefore, provides a straightforward way to introduce a metabolically robust, three-carbon linker into a drug candidate, serving as a bridge between different pharmacophoric elements. Its role as a precursor to ¹⁸F-labeled compounds further enhances its value, enabling its use not only in the development of therapeutics but also in the creation of diagnostic imaging agents for those same biological targets.

Development of Receptor Ligands and Modulators (e.g., Dopamine Receptors)

The strategic introduction of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. The 3-fluoropropyl group, provided by tert-butyl (3-fluoropropyl)carbamate, has been explored as a key structural motif in the design of ligands for various receptors, most notably dopamine receptors.

Research into N-(3-fluoro-4-(4-(aryl)piperazine-1-yl)-butyl)-aryl carboxamides has demonstrated the critical role of the fluorinated alkyl chain in achieving receptor selectivity. In a series of these compounds, some derivatives were identified as highly potent and selective dopamine D3 receptor (D3R) ligands, with selectivities greater than 1000-fold over the closely related D2 receptor (D2R). This high degree of selectivity is crucial for developing therapeutics for neuropsychiatric and neurodegenerative disorders with fewer side effects. Chimeric receptor studies have further pinpointed that the second extracellular (E2) loop of the D3R is a significant contributor to this selective binding.

| Ligand Scaffold | Target Receptor(s) | Effect of 3-Fluoro Group | Reference |

| N-(3-fluoro-4-(4-(aryl)piperazine-1-yl)-butyl)-aryl carboxamides | Dopamine D3, D2 | Enhances D3 selectivity (>1000-fold over D2) | mdpi.com |

| Bitopic N-(2,3-dichlorophenyl)piperazine derivatives | Dopamine D2, D3, D4 | Detrimental to D2-like receptor binding | acs.org |

Synthesis of Enzyme Inhibitors

The Boc-protected aminopropyl moiety of tert-butyl (3-fluoropropyl)carbamate serves as a versatile building block for constructing enzyme inhibitors. The Boc group provides robust protection during multi-step syntheses and can be removed under mild acidic conditions to reveal a primary amine, which can then be further functionalized.

While direct examples using tert-butyl (3-fluoropropyl)carbamate are not extensively documented in publicly available literature, the utility of structurally similar compounds is well-established. For instance, a related compound, tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate, has been synthesized and characterized as a key framework for developing inhibitors of human soluble epoxide hydrolase (sEH). sEH inhibitors are of significant interest as potential non-opioid analgesics. In this context, the Boc-protected diamine serves as a foundational piece for creating unsymmetrical diureas, which are potent inhibitors of the enzyme. This demonstrates the synthetic strategy of using a Boc-protected amine as a handle to build more complex inhibitor structures.

The general synthetic utility of Boc-protected aminoalkyl halides (e.g., tert-butyl (3-bromopropyl)carbamate) in creating enzyme inhibitors further supports the potential of the fluoro-analogue. These reagents are used to introduce flexible linkers or pharmacophoric elements into inhibitor scaffolds targeting a range of enzymes.

| Precursor Compound | Target Enzyme | Role of Boc-protected Amine |

| tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate | Soluble Epoxide Hydrolase (sEH) | Framework for unsymmetrical diurea inhibitors |

| tert-butyl (3-bromopropyl)carbamate | Murine Double Minute 2 (MDM2) | Synthesis of N-substituted chromenotriazolopyrimidine inhibitors |

Emerging Applications in Material Science and Chemical Biology

Beyond traditional medicinal chemistry, the unique properties of tert-butyl (3-fluoropropyl)carbamate position it as a valuable building block in the innovative fields of material science and chemical biology.

Integration into Advanced Polymer and Coating Systems

The incorporation of fluorine into polymers and surface coatings is a well-established method for enhancing material properties. Fluorinated additives can significantly lower surface energy, leading to improved water and oil repellency (superhydrophobicity), reduced friction, and enhanced resistance to wear and scratching. researchgate.net

Tert-butyl (3-fluoropropyl)carbamate offers a dual functionality for integration into such systems.

Fluorinated Side-Chain: After deprotection of the carbamate, the resulting 3-fluoropropylamine can be grafted onto existing polymer backbones or used as a monomer in polymerization reactions. The fluoropropyl group, oriented at the surface, would impart the desired low-surface-energy characteristics.

Carbamate Functionality: The tert-butyl carbamate group itself can be used as a building block. For example, the anionic ring-opening polymerization of tert-butyl aziridine-1-carboxylate, a structurally related compound, has been used to synthesize polymers that, after deprotection, yield linear polyethyleneimine. nsf.gov This suggests that the carbamate moiety could be adapted for novel polymerization strategies.

The development of advanced coatings, such as those for architectural applications or electronics, often requires materials with enhanced weatherability and self-cleaning properties, which fluorinated compounds can provide. futuremarketinsights.com

Bioorthogonal Chemistry and Bioconjugation Strategies

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. nih.gov This field is essential for labeling and tracking biomolecules, developing targeted drug delivery systems, and understanding complex biological pathways.

The fluoropropyl group of tert-butyl (3-fluoropropyl)carbamate is of particular interest for its potential application in ¹⁸F radiolabeling for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique that requires radiotracers labeled with positron-emitting isotopes, such as fluorine-18.

Tert-butyl (3-fluoropropyl)carbamate can serve as a precursor to ¹⁸F-labeled building blocks. Following the deprotection of the Boc group, the resulting amine provides a reactive site for conjugation to a biomolecule of interest (e.g., a peptide, antibody, or small molecule inhibitor). The resulting bioconjugate, carrying the ¹⁸F-fluoropropyl group, can be administered in vivo to visualize and quantify biological processes or targets with high sensitivity. The development of selective ¹⁸F-labeling strategies under mild conditions is a key area of research, and bioorthogonal "click" reactions are often employed for this purpose. mdpi.com

| Application Area | Role of tert-butyl (3-fluoropropyl)carbamate | Key Functional Groups |

| Material Science | Monomer or grafting agent for fluoropolymers | Fluoropropyl group (lowers surface energy), Boc-amine (reactive handle) |

| Chemical Biology | Precursor for ¹⁸F-labeled PET imaging agents | Fluoropropyl group (carries ¹⁸F isotope), Boc-amine (conjugation handle) |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl (3-fluoropropyl)carbamate, and how can purity be maximized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or carbamate coupling. Key steps include reacting tert-butyl carbamate with 3-fluoropropyl derivatives (e.g., bromides or chlorides) in solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Base catalysts (e.g., triethylamine) are used to deprotonate intermediates. Purity is enhanced by controlling temperature (0–25°C) and using chromatographic purification (e.g., silica gel). Monitoring via TLC or HPLC ensures reaction progression .

- Critical Parameters :

| Parameter | Optimal Range |

|---|---|

| Solvent | DCM/THF |

| Temperature | 0–25°C |

| Base | Triethylamine |

| Purification | Column chromatography |

Q. Which spectroscopic techniques are most effective for characterizing tert-butyl (3-fluoropropyl)carbamate?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm the tert-butyl group (δ ~1.4 ppm for C(CH₃)₃) and fluoropropyl chain (δ ~4.5 ppm for CH₂F).

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) validate the carbamate and fluorinated groups.

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., C₉H₁₇FNO₂: 214.12 g/mol) .

Q. What safety protocols are essential when handling tert-butyl (3-fluoropropyl)carbamate?

- Methodology : Use fume hoods for synthesis to avoid inhalation. Wear nitrile gloves and safety goggles due to potential skin/eye irritation. Store at room temperature in airtight containers, away from strong acids/bases to prevent decomposition. Consult SDS for spill management (e.g., absorb with inert material) .

Advanced Research Questions

Q. How can conflicting hydrolysis rate data under acidic vs. basic conditions be resolved?

- Methodology : Hydrolysis rates vary due to pH-dependent mechanisms. Under acidic conditions (pH < 3), carbamate cleavage proceeds via protonation of the carbonyl oxygen, while basic conditions (pH > 10) involve nucleophilic attack by OH⁻. To resolve contradictions:

- Perform kinetic studies using HPLC to quantify degradation products.

- Use buffers (e.g., phosphate for pH 7–9) to isolate pH effects.

- Computational modeling (e.g., DFT) predicts transition states and validates experimental rates .

Q. What strategies improve the compound’s stability in biological assays?

- Methodology :

- Solvent Selection : Use DMSO or ethanol to enhance solubility and reduce aggregation.

- Temperature Control : Store solutions at −20°C to slow hydrolysis.

- Chelating Agents : Add EDTA to mitigate metal-catalyzed degradation.

Stability data from accelerated aging studies (40°C/75% RH for 4 weeks) guide formulation adjustments .

Q. How do structural modifications (e.g., fluorination position) impact biological activity?

- Methodology : Compare tert-butyl (3-fluoropropyl)carbamate with analogs (e.g., 2-fluoro or 4-fluoro derivatives) using:

- Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., proteases).

- Molecular Docking : Predict binding affinities to active sites (e.g., using AutoDock Vina).

- Pharmacokinetic Studies : Assess bioavailability in rodent models.

Structural analogs with 3-fluorination show enhanced membrane permeability due to optimal lipophilicity (logP ~1.8) .

Q. What experimental designs address low yields in large-scale synthesis?

- Methodology :

- Flow Chemistry : Continuous reactors improve mixing and heat transfer, reducing side reactions.

- Catalyst Optimization : Screen palladium or organocatalysts for coupling efficiency.

- Process Analytics : In-line FTIR monitors reaction progress in real time.

Pilot-scale trials (1–5 kg batches) achieve >85% yield with <2% impurities .

Data Contradiction Analysis

Q. Why do cytotoxicity studies report variable IC₅₀ values across cell lines?

- Methodology : Variability arises from differences in cell membrane permeability (e.g., P-gp expression in cancer cells) or metabolic activity. Standardize assays by:

- Using isogenic cell lines (e.g., HEK293 vs. HEK293-P-gp knockout).

- Normalizing data to internal controls (e.g., ATP levels via CellTiter-Glo).

- Replicating experiments in 3D spheroid models to mimic in vivo conditions .

Structural and Functional Comparisons

Key Structural Analogs and Their Applications

| Compound Name | Unique Feature | Research Application |

|---|---|---|

| tert-Butyl (2-fluoropropyl)carbamate | 2-F substitution | Lower metabolic stability |

| tert-Butyl (4-fluoropropyl)carbamate | Distal fluorination | Enhanced target selectivity |

| tert-Butyl (3-chloropropyl)carbamate | Cl substituent | Higher reactivity in SN2 reactions |

| Data sourced from comparative studies . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.